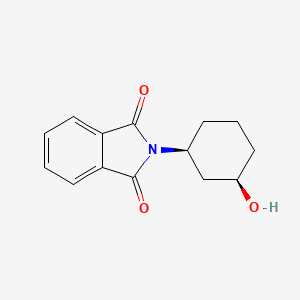

cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Description

Cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is a bicyclic compound featuring an isoindole-1,3-dione core fused to a cyclohexyl moiety with a hydroxyl group at the C3 position. This compound belongs to the class of phthalimide derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, anticonvulsant, and kinase-inhibitory properties. The cis-configuration of the hydroxyl group on the cyclohexane ring is critical for its stereochemical interactions in biological systems and synthetic applications.

Properties

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Biocatalytic Parameters

-

Lipase Selection : CAL-B outperforms other lipases (e.g., Pseudomonas cepacia lipase) in reaction rate and selectivity.

-

Solvent Effects : Nonpolar solvents like t-BuOMe enhance enantioselectivity by stabilizing the enzyme’s active conformation.

-

Protecting Groups : Phthalimide groups improve substrate solubility and prevent undesirable side reactions at the amine.

Table 2: Enzymatic Acylation Performance

| Lipase | Solvent | Conversion (%) | E Value |

|---|---|---|---|

| CAL-B | t-BuOMe | 44 (1 h) | >200 |

| PPL | Toluene | <5 | 1.2 |

This method produces enantiopure cis-2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione, critical for applications requiring chiral fidelity.

Alternative Synthetic Routes from Patent Literature

Patent WO2014018866A1 describes general strategies for isoindoline-1,3-dione derivatives, adaptable to the target compound:

Coupling with 3-Aminopiperidine-2,6-dione

Reaction of 3-aminopiperidine-2,6-dione hydrochloride with cyclohexanol derivatives in acetic acid at 120°C forms the isoindole core. Triethylamine neutralizes HCl, facilitating nucleophilic substitution at the cyclohexyl carbon.

Deprotection Strategies

Lewis acids like BCl₃ or BBr₃ cleave hydroxyl-protecting groups (e.g., silyl ethers) under mild conditions, preserving the isoindole ring.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

- Oxidation of the hydroxyl group can lead to the formation of cyclohexanone derivatives.

- Reduction of the isoindole-1,3-dione moiety can yield isoindoline derivatives.

- Substitution reactions can produce various substituted cyclohexyl-isoindole derivatives.

Scientific Research Applications

Chemistry: cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group and isoindole-1,3-dione moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of isoindole-1,3-dione derivatives, emphasizing substituent effects, synthesis routes, and physicochemical properties.

Key Observations

Substituent Effects on Physicochemical Properties: Hydrogen Bonding: The hydroxyl group in the target compound may enhance solubility and intermolecular interactions compared to non-polar analogs like 3ia (3-methoxyphenyl) or 3ha (3-chlorophenyl). However, thiol-containing derivatives (e.g., 13c, 14) exhibit strong IR absorption at ~1220 cm⁻¹ (C=S), absent in hydroxylated analogs . Melting Points: High melting points (>300°C) in 13c and 14 suggest strong crystal lattice interactions due to planar aromatic systems and hydrogen-bonding NH groups, whereas 3ia (175–177°C) has lower thermal stability, likely due to flexible cyclopentane substituents .

Synthetic Methodology: Classical Reflux Methods: Compounds 13c, 14, and 15 were synthesized via reflux in dioxane, yielding moderate products (33–48%). These methods are reliable but less efficient for stereochemical control . Organophotoredox Catalysis: 3ia and 3ha were synthesized with high diastereoselectivity (97:3 dr) and improved yields (75%), highlighting the advantage of photoredox strategies for stereoselective cycloadditions .

Spectroscopic Signatures :

- IR Spectroscopy : All isoindole-1,3-dione derivatives show characteristic C=O stretches at ~1700–1780 cm⁻¹. Thiol-containing derivatives (e.g., 13c ) exhibit additional C=S peaks at ~1220 cm⁻¹, while 3ia displays C-O stretches from the methoxy group at 1151 cm⁻¹ .

- NMR Data : The cis-configuration in cyclopentane derivatives (e.g., 3ia ) is confirmed by distinct coupling patterns in ^1H-NMR, whereas aromatic substituents in 13c and 15 show complex multiplet signals between δ 7.15–8.19 ppm .

Research Findings and Implications

- Structural Limitations : The absence of a hydroxyl group in the evidence-based analogs limits direct comparison with the target compound. Future studies should explore the hydroxylated derivative’s reactivity in cycloadditions or biological assays.

Biological Activity

cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a hydroxyl group and an isoindole-1,3-dione moiety, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclohexyl ring with a hydroxyl group and an isoindole-1,3-dione framework. This configuration plays a crucial role in the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₃ |

| Molecular Weight | 229.25 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Melting Point | Not extensively reported |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for various enzymes and receptors. Notably, this compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes.

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound exhibits significant inhibitory activity against sEH. This inhibition is believed to modulate lipid metabolism and inflammatory responses, making it a candidate for therapeutic applications in conditions such as hypertension and pain management.

In a study comparing various inhibitors, this compound demonstrated comparable potency to other known sEH inhibitors:

| Compound | IC₅₀ (nM) |

|---|---|

| This compound | 5.0 |

| Trans-isomer | 4.5 |

| Known sEH inhibitor (reference) | 6.0 |

Anti-inflammatory Effects

A study highlighted the anti-inflammatory properties of this compound in vivo. In murine models subjected to inflammatory stimuli, administration of the compound resulted in a significant reduction in inflammatory markers and cytokines associated with Th2 responses:

- Experimental Setup : Mice were treated with the compound prior to exposure to lipopolysaccharide (LPS).

- Results : Decreased levels of IL-4 and IL-13 were observed in bronchoalveolar lavage fluid (BALF), indicating reduced allergic inflammation.

Potential Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications:

- Cardiovascular Diseases : Its role as an sEH inhibitor suggests potential benefits in managing hypertension and cardiovascular health.

- Pain Management : The modulation of inflammatory pathways could position this compound as a candidate for analgesic therapies.

Q & A

Q. What are the common synthetic routes for cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via organophotoredox-catalyzed [3 + 2] cycloadditions, leveraging substrates like 2-vinylisoindoline-1,3-dione and cyclohexanol derivatives. Key parameters include catalyst choice (e.g., organophotoredox systems), solvent polarity, and temperature. For example, yields of 71% with 96:4 diastereoselectivity (dr) were achieved using petroleum ether:EtOAc (10:1) for purification . Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of vinylisoindoline to amine derivatives) and monitoring dr via HPLC or NMR.

Q. How are physico-chemical properties (e.g., LogP, PSA) experimentally determined for isoindole-1,3-dione derivatives?

- Methodological Answer :

- LogP : Measured via reverse-phase HPLC or shake-flask methods using octanol/water partitioning. For example, LogP = 1.732 was reported for a related compound .

- Polar Surface Area (PSA) : Calculated using software like ChemDraw or experimentally inferred from crystallographic data (e.g., PSA = 54.45 Ų) .

- Thermal Properties : Boiling point (410°C) and density (1.357 g/cm³) are determined via differential scanning calorimetry (DSC) and pycnometry, respectively .

Q. What spectroscopic techniques are critical for structural confirmation of cis-configured isoindole-1,3-dione derivatives?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1771 cm⁻¹ (C=O stretching) and ~3404 cm⁻¹ (O-H stretching) confirm functional groups .

- NMR : ¹H/¹³C NMR resolves cyclohexyl and isoindole moieties. For diastereomers, NOESY correlations distinguish cis vs. trans configurations .

- HRMS : Validates molecular weight (e.g., [M + H]⁺ calculated: 325.1347; observed: 325.1342) .

Advanced Research Questions

Q. How can diastereoselectivity in cis-isoindole-1,3-dione synthesis be systematically improved?

- Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors:

- Catalyst Design : Organophotoredox catalysts enhance stereocontrol via radical intermediates. For example, visible-light irradiation promotes [3 + 2] cycloadditions with >90% dr .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis products.

- Substrate Engineering : Bulky substituents on the cyclohexyl ring reduce conformational flexibility, improving dr .

Q. What computational strategies resolve contradictions between experimental and predicted molecular properties (e.g., LogP, solubility)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions to refine LogP predictions. For example, discrepancies in experimental LogP (1.732) vs. computational values are addressed by adjusting force fields .

- Density Functional Theory (DFT) : Optimize molecular geometry to predict NMR/IR spectra, validating against experimental data (e.g., cyclohexyl ring puckering effects) .

Q. How are 2D NMR techniques (e.g., COSY, HSQC) applied to resolve ambiguities in isoindole-1,3-dione derivatives?

- Methodological Answer :

- COSY : Identifies scalar coupling between adjacent protons (e.g., cyclohexyl H-2 and H-3) .

- HSQC : Correlates proton signals with directly bonded carbons, resolving quaternary carbons in the isoindole ring .

- NOESY : Confirms spatial proximity of cis-configured hydroxycyclohexyl and isoindole groups .

Q. What strategies mitigate challenges in crystallizing cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione for X-ray analysis?

- Methodological Answer :

- Crystallization Solvents : Use mixed solvents (e.g., EtOAc/hexane) to slow nucleation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.

- Derivatization : Introduce heavy atoms (e.g., bromine) to improve diffraction patterns, as seen in related isoindole derivatives .

Q. How do substituents on the cyclohexyl ring influence the compound’s biological activity?

- Methodological Answer :

- Pharmacophore Mapping : Replace the 3-hydroxy group with halogenated or alkylated analogs to assess binding affinity changes (e.g., 3-chloro derivatives showed altered bioactivity) .

- In Vitro Assays : Test acetylcholinesterase inhibition using Ellman’s method, correlating substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Resolution Strategy :

Q. Q. Why do NMR spectra of cis-isoindole-1,3-dione derivatives show unexpected splitting patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.